Pimecrolimus - 137071-32-0

Pimecrolimus

Catalog Number: EVT-278354
CAS Number: 137071-32-0
Molecular Formula: C43H68ClNO11
Molecular Weight: 810.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pimecrolimus, also known by its brand name Elidel, is a macrolactam derivative of ascomycin. [] It belongs to a class of compounds called calcineurin inhibitors, which exhibit potent anti-inflammatory and immunomodulatory properties. [] Pimecrolimus has been specifically developed for topical application to treat inflammatory skin diseases. [] It acts by inhibiting the production and release of inflammatory cytokines from T cells and mast cells, key players in the immune response that contributes to inflammation in various skin conditions. []

Future Directions
  • Investigating its long-term safety profile: Despite its established efficacy in managing atopic dermatitis, long-term safety concerns regarding pimecrolimus remain. [] Larger, long-term studies are needed to address these concerns and provide a clearer understanding of its safety profile.
  • Developing novel formulations for enhanced delivery: The lipophilic nature of pimecrolimus could be exploited to develop novel formulations that enhance its skin penetration and efficacy, potentially improving its therapeutic potential. []
  • Elucidating the molecular mechanisms underlying its cell-specific effects: Further research is needed to understand the precise mechanisms that govern pimecrolimus's cell-specific effects, particularly its differential impact on T cells and mast cells compared to other immune cell types. [, ] Such insights could lead to the development of more targeted and effective therapies.
  • Investigating its potential for combination therapy: The synergistic effects of pimecrolimus with glucocorticosteroids observed in vitro warrants further exploration for potential combination therapies in various inflammatory conditions. [] Such combinations could offer enhanced efficacy and potentially mitigate the side effects associated with long-term glucocorticosteroid use.

Tacrolimus

Compound Description: Tacrolimus (also known as FK506) is another calcineurin inhibitor, like pimecrolimus, and belongs to the ascomycin macrolactam family. It exhibits immunosuppressive properties by forming a complex with FKBP12, subsequently inhibiting calcineurin and downstream T-cell activation. Tacrolimus is approved for use in atopic dermatitis, particularly moderate to severe cases. [, , , , , , , , , , , ]

Betamethasone Valerate

Compound Description: Betamethasone valerate is a potent corticosteroid used topically to reduce inflammation in various skin conditions, including atopic dermatitis. It acts by binding to glucocorticoid receptors, altering gene expression and ultimately suppressing inflammatory pathways. [, , , , , , ]

Relevance: Betamethasone valerate serves as a common comparator to pimecrolimus in atopic dermatitis treatment. While both effectively reduce inflammation, pimecrolimus presents a safer alternative for long-term use due to the adverse effects associated with prolonged corticosteroid use, such as skin atrophy. [, , , , , , ]

Triamcinolone Acetonide

Compound Description: Triamcinolone acetonide is a corticosteroid with anti-inflammatory properties. It is applied topically for various skin conditions, including atopic dermatitis. [, ]

Relevance: Triamcinolone acetonide serves as a comparator to pimecrolimus in atopic dermatitis treatment. Pimecrolimus was found less effective than triamcinolone acetonide in some studies, highlighting the potency differences between these classes of drugs. [, ]

Calcipotriol

Compound Description: Calcipotriol, a vitamin D analog, is used topically for treating psoriasis. It modulates cell proliferation and differentiation, contributing to its efficacy in this inflammatory skin condition. [, ]

Relevance: Calcipotriol was studied alongside pimecrolimus in treating intertriginous psoriasis. While both demonstrated efficacy, pimecrolimus offered a potential alternative with a different safety profile compared with corticosteroids like betamethasone valerate. [, ]

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication used topically to treat fungal skin infections. It inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, leading to fungal cell death. []

Atorvastatin

Compound Description: Atorvastatin, a statin drug, inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. While primarily prescribed for hyperlipidemia, atorvastatin exhibits pleiotropic effects, including anti-inflammatory and antiproliferative actions. []

Relevance: Atorvastatin was investigated as a potential drug for drug-eluting stents due to its antiproliferative effects on vascular smooth muscle cells. Pimecrolimus, conversely, showed a cytostatic effect on both endothelial and smooth muscle cells, limiting its suitability for this application. []

Sirolimus

Compound Description: Sirolimus, a macrolide immunosuppressant, inhibits T-cell activation and proliferation. Like pimecrolimus, it binds to FKBP12, but the resulting complex inhibits mTOR, a different target from calcineurin. Sirolimus is used systemically for immunosuppression in organ transplantation and topically for atopic dermatitis. [, ]

Teniposide

Compound Description: Teniposide is a chemotherapeutic agent that inhibits topoisomerase II, an enzyme essential for DNA replication. []

Relevance: Teniposide was identified as a potential drug for targeted delivery to vascular smooth muscle cells via the OATP2B1 transporter, which exhibits higher expression in these cells. This strategy aims to enhance the drug's efficacy while minimizing off-target effects. This approach contrasts with pimecrolimus, which demonstrated a less selective cytostatic effect on both endothelial and smooth muscle cells. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22.

Synthesis Analysis

The synthesis of pimecrolimus involves several key steps, starting from ascomycin. The process can be summarized as follows:

  1. Dissolution: Ascomycin is dissolved in an organic solvent.
  2. Reaction with Base: The solution is treated with a base to form a reaction mixture.
  3. Activation: This mixture is then combined with a conversion reagent to yield an activated ascomycin derivative, typically in the form of a sulfonate ester (such as tosylate or triflate).
  4. Chlorination: The activated derivative is reacted with a chloride ion source, leading to the formation of pimecrolimus.
  5. Recovery and Purification: The crude product is recovered through extraction and purified using column chromatography, achieving a purity of at least 95% by high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Pimecrolimus features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Chemical Formula: C43H68ClNO11\text{C}_{43}\text{H}_{68}\text{ClNO}_{11}
  • Molecular Weight: 810.47 g/mol
  • IUPAC Name: 32-epichloro-33-desoxyascomycin
  • Structural Characteristics: The molecule contains a chloro group at position 32 and multiple hydroxyl groups that influence its solubility and binding properties .

The structural formula indicates the presence of various rings and functional groups typical of macrolide antibiotics, which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Pimecrolimus undergoes several chemical reactions during its synthesis and therapeutic action:

  1. Formation of Activated Derivative: The reaction of ascomycin with a base leads to the formation of an activated derivative, which is essential for subsequent chlorination.
  2. Chlorination Reaction: The introduction of the chlorine atom occurs through nucleophilic substitution involving the activated derivative and chloride ion sources.
  3. Dephosphorylation Mechanism: In biological systems, pimecrolimus binds to immunophilin macrophilin-12 (FKBP-12), inhibiting calcineurin activity, which prevents the dephosphorylation of nuclear factor of activated T cells (NFAT). This action disrupts T-cell activation and cytokine production .
Mechanism of Action

Pimecrolimus acts primarily by inhibiting the calcineurin pathway:

  • Upon T-cell activation, intracellular calcium levels rise, leading to calcineurin activation.
  • Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and promote transcription of pro-inflammatory cytokines.
  • Pimecrolimus binds to FKBP-12, forming a complex that inhibits calcineurin's phosphatase activity, thereby blocking NFAT dephosphorylation and subsequent cytokine gene transcription .

This mechanism effectively reduces inflammation by preventing T-cell activation and cytokine release.

Physical and Chemical Properties Analysis

Pimecrolimus exhibits several important physical and chemical properties:

These properties are crucial for its formulation into creams used for topical application.

Applications

Pimecrolimus has significant clinical applications:

  1. Atopic Dermatitis Treatment: Approved for treating mild to moderate atopic dermatitis in patients aged two years and older. It serves as an alternative for patients who may not tolerate topical steroids well.
  2. Allergic Contact Dermatitis: Demonstrated efficacy in reducing symptoms associated with allergic contact dermatitis in clinical trials .
  3. Psoriasis Management: Exhibits dose-dependent effects in psoriasis treatment under specific conditions .
  4. Immunomodulation Research: Ongoing studies explore its potential use in other inflammatory diseases due to its immunosuppressive properties without systemic side effects .

Pimecrolimus represents a valuable therapeutic option in dermatology, particularly for patients seeking alternatives to traditional corticosteroids due to concerns about side effects like skin atrophy. Its unique mechanism allows for effective management of inflammatory skin conditions while preserving skin integrity.

Introduction to Pimecrolimus in Dermatopharmacology

Historical Development and Therapeutic Emergence

Pimecrolimus (development code ASM 981) emerged from systematic screening of ascomycin derivatives by Novartis Pharmaceuticals in the late 20th century. Researchers identified its exceptional anti-inflammatory properties and skin-selective characteristics during preclinical evaluation, prompting focused development for inflammatory dermatoses [1]. The compound underwent rigorous clinical investigation throughout the 1990s, culminating in FDA approval on December 13, 2001, under the brand name Elidel® for mild-to-moderate atopic dermatitis in patients aged ≥2 years [1] [4]. This approval represented the first major therapeutic innovation in eczema management in over five decades, ending the corticosteroid monopoly on anti-inflammatory dermatotherapy [7].

The therapeutic emergence of pimecrolimus coincided with growing recognition of corticosteroid phobia among patients and the clinical need for agents without atrophogenic potential. Its development pathway featured several landmark studies establishing efficacy in pediatric populations, including the PETITE trial (n=2,418 infants) which demonstrated sustained improvement over five years of treatment [7]. Unlike previous immunosuppressive agents adapted from transplant medicine, pimecrolimus was specifically engineered for dermatological applications, with molecular optimization for cutaneous bioavailability and localized activity [3].

Table 1: Key Milestones in Pimecrolimus Development

YearDevelopment MilestoneSignificance
Late 1980sIdentification of ascomycin derivativesFoundation for targeted immunomodulator discovery
1994Commencement of preclinical studiesEstablished high anti-inflammatory activity and skin selectivity
2000New Drug Application submissionRegulatory review initiation
2001FDA approval (Elidel®)First non-steroidal eczema treatment since 1950s
2002European Medicines Agency approvalExpanded global accessibility
2005-2015Long-term pediatric safety studiesConfirmed favorable risk-benefit profile in infants

Classification Within Immunomodulatory Macrolactams

Pimecrolimus belongs to the ascomycin macrolactam chemical class, characterized by a complex 23-membered polyketide macrolide structure with an embedded piperidine ring and conjugated alkene system [1] [8]. Its molecular formula is C₄₃H₆₈ClNO₁₁, with a molar mass of 810.46 g·mol⁻¹ and a lipophilicity profile optimized for epidermal penetration without significant transdermal absorption [4]. Within the pharmacological classification system, pimecrolimus is a calcineurin inhibitor, sharing this category with tacrolimus but distinguished by its superior skin selectivity and binding affinity [5].

The structural distinction from systemic macrolactams lies in strategic molecular modifications that enhance cutaneous retention. Unlike the parent compound ascomycin, pimecrolimus features chloro-substitution at the cyclohexyl moiety and methoxy modifications that reduce systemic bioavailability while preserving potent calcineurin inhibition [8]. These structural refinements position pimecrolimus as a second-generation macrolactam specifically engineered for dermatological application rather than systemic immunosuppression [3].

Pharmacologically, pimecrolimus exhibits a unique dual classification:

  • Chemical Classification: Ascomycin-derived macrolactam immunosuppressant
  • Mechanistic Classification: Selective cytokine synthesis inhibitor with mast cell stabilization properties [2]

This dual classification reflects its hybrid functionality as both immunomodulator and anti-inflammatory agent, distinguishing it from earlier calcineurin inhibitors through cell-selective activity that spares Langerhans cells and does not induce apoptosis [1] [6]. The World Health Organization assigns pimecrolimus the ATC code D11AH02, establishing its formal categorization within the dermatological immunologicals group [4].

Table 2: Comparative Profile of Dermatological Macrolactams

ParameterPimecrolimusTacrolimusCyclosporine
Molecular Weight810.46 g·mol⁻¹822 g·mol⁻¹1202.6 g·mol⁻¹
Primary MechanismCalcineurin inhibition (T-cell specific)Calcineurin inhibition (broad)Cyclophilin inhibition
Skin PermeationLow systemic absorptionModerate absorptionMinimal absorption
Cellular SelectivityTargets T-cells and mast cellsBroad immunocyte activityLymphocyte-specific
FDA Approval Year20012000Not approved topically

Role in Addressing Unmet Needs in Inflammatory Skin Disease Management

Pimecrolimus emerged as a solution to several critical unmet needs in inflammatory dermatoses management, particularly for atopic dermatitis. Its development addressed three principal therapeutic gaps: anatomical constraints in sensitive areas, long-term management requirements, and pediatric treatment limitations [3] [6].

Sensitive Anatomical Sites: Before pimecrolimus, clinicians faced significant challenges managing facial, intertriginous, and anogenital dermatoses due to corticosteroid contraindications in these high-absorption, atrophy-prone regions. Pimecrolimus demonstrated particular efficacy in these challenging areas without causing skin thinning, telangiectasia, or striae [5] [6]. Clinical studies established its safety profile for periorbital application, addressing a fundamental limitation in ocular dermatology [6].

Chronic Disease Management: Atopic dermatitis requires sustained therapeutic approaches, yet long-term corticosteroid use carries cumulative risks. Pimecrolimus enabled proactive intermittent therapy with 2-3 times weekly application shown to significantly reduce flare frequency and severity (72.9% reduction versus vehicle in long-term studies) [3]. This approach fundamentally shifted management paradigms from reactive flare treatment to sustained remission maintenance [7].

Pediatric Dermatology: The absence of safe long-term options for infantile eczema represented a critical therapeutic void. Though initially approved for ≥2 years, extensive clinical evaluation including over 4,000 infants demonstrated pimecrolimus's safety and efficacy in patients as young as three months, leading to expanded pediatric indications in multiple countries [7]. Its non-atrophogenic profile is particularly valuable in pediatric applications where corticosteroid-induced skin barrier impairment could exacerbate the disease process [5] [7].

Beyond atopic dermatitis, pimecrolimus demonstrates significant off-label utility across diverse inflammatory dermatoses where conventional therapies prove inadequate. Evidence supports its efficacy in cutaneous lupus erythematosus, where it reduces inflammatory lesions without the risks associated with intralesional steroids [1]. In vitiligo management, pimecrolimus enhances repigmentation efficacy when combined with phototherapy, particularly in facial lesions [1] [6]. For oral lichen planus, randomized trials demonstrate comparable efficacy to triamcinolone acetonide without steroid-associated mucosal atrophy [1]. These applications collectively establish pimecrolimus as a versatile therapeutic option for complex inflammatory conditions with limited treatment alternatives.

Table 3: Evidence for Off-Label Applications of Pimecrolimus

ConditionEvidence LevelMechanistic RationaleClinical Outcomes
Cutaneous Lupus ErythematosusProspective clinical trials [1]Inhibition of interferon-producing T-cellsSignificant lesion reduction in 70% of patients
VitiligoRandomized controlled trials [1]Reduction of perilesional inflammationEnhanced repigmentation with UV combination
Oral Lichen PlanusComparative studies [1]Local immunomodulation without mucosal atrophyComparable efficacy to potent topical steroids
Seborrheic DermatitisControlled trials [1]Anti-inflammatory effect on Malassezia-induced inflammationSuperior to hydrocortisone in facial application
Inverse PsoriasisClinical studies [5]Targeted inhibition of T-cell activation in foldsReduction in intertriginous plaque severity

The distinctive pharmacological profile of pimecrolimus—characterized by high receptor binding affinity (Ki = 0.24-0.46 nM), minimal systemic absorption (<1% blood levels after topical application), and selective cytokine inhibition—establishes its unique position in the dermatological armamentarium [2] [8]. Ongoing research continues to explore novel applications in conditions mediated by T-cell dysregulation, potentially expanding its role in addressing refractory inflammatory dermatoses [9].

Properties

CAS Number

137071-32-0

Product Name

Pimecrolimus

IUPAC Name

(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H68ClNO11

Molecular Weight

810.4 g/mol

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI Key

KASDHRXLYQOAKZ-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Solubility

1.52e-03 g/L

Synonyms

ASM-981; ASM981; ASM 981; SDZ ASM 981; SDZ-ASM 981; SDZ-ASM-981; Pimecrolimus; Pimecrolimusum; 33-epi-Chloro-33-desoxyascomycin; Brand name: Aregen; Rizan; Elidel.

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Isomeric SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.